molecular formula C7H7BrO2S B1266279 2-Bromophenyl methyl sulfone CAS No. 33951-33-6

2-Bromophenyl methyl sulfone

Cat. No. B1266279
CAS RN: 33951-33-6
M. Wt: 235.1 g/mol
InChI Key: KEBPSJRKAZKUKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Bromophenyl methyl sulfone can be synthesized through various methods, including palladium-catalyzed coupling reactions. One notable method involves the asymmetric synthesis and chemical modification of p-bromophenyl methyl sulfoximine, starting from p-bromophenyl menthyl sulfinate. This process includes a well-established substitution reaction followed by stereospecific imination, leading to enantiopure compounds. The use of palladium-catalyzed Buchwald/Hartwig, Suzuki, and Stille coupling reactions further allows for a broad variation of the sulfoximine aryl group, demonstrating the compound's versatility in organic synthesis (Cho, Okamura, & Bolm, 2005).

Molecular Structure Analysis

The molecular structure of 2-bromophenyl methyl sulfone and related compounds has been elucidated using various spectroscopic and X-ray diffraction methods. These studies reveal detailed information about the bonding, geometry, and overall structure of the molecules, which is crucial for understanding their reactivity and properties. For instance, crystal structure analysis of related bromophenyl compounds has provided insights into their configuration and stereochemistry, offering a basis for predicting the behavior of 2-bromophenyl methyl sulfone in chemical reactions (Alaşalvar et al., 2016).

Chemical Reactions and Properties

2-Bromophenyl methyl sulfone participates in various chemical reactions, showcasing its reactivity and functional utility. It is involved in radical abstraction versus cyclization reactions, serving as a precursor for the synthesis of benzo-fused six and seven-membered ring sulfones. These reactions highlight the compound's potential in generating structurally diverse and functionally rich molecules, which could be of significance in material science, pharmaceutical research, and organic synthesis (Brown, Dishington, Shishkin, & Simpkins, 1996).

Scientific Research Applications

Synthesis and Palladium-Catalyzed Coupling Reactions

Subheading : Enantiopure p-Bromophenyl Methyl Sulfoximine Synthesis and ApplicationsThe research by Cho, Okamura, and Bolm (2005) focuses on the asymmetric synthesis and modification of p-bromophenyl methyl sulfoximine. This compound is synthesized from p-bromophenyl menthyl sulfinate through a sequence involving a substitution reaction and stereospecific imination with O-mesitylenesulfonylhydroxylamine (MSH). Palladium-catalyzed Buchwald/Hartwig, Suzuki, and Stille coupling reactions were employed to vary the sulfoximine aryl group. This study demonstrates the flexibility of p-bromophenyl methyl sulfoximine derivatives, particularly in the context of pseudotripeptides, highlighting their potential in diverse chemical syntheses (Cho, Okamura, & Bolm, 2005).

Sulfone-Based Electrolytes for High-Voltage Li-ion Batteries

Subheading : Application in Energy Storage TechnologiesAbouimrane, Belharouak, and Amine (2009) explored sulfone-based electrolytes for lithium-ion cells, focusing on high-voltage positive electrodes such as LiMn2O4 and LiNi0.5Mn1.5O4 spinels. They found that in the presence of imide salt (LiTFSI) and ethyl methyl sulfone or tetramethyl sulfone (TMS) electrolytes, the cells exhibited excellent capacity retention and specific capacities. This study highlights the significant potential of sulfone-based electrolytes in high-energy density battery applications, emphasizing their stability and compatibility with high-potential spinel cathode materials. Such electrolytes are especially relevant for long-cycle life requirements in applications like electric vehicles (Abouimrane, Belharouak, & Amine, 2009).

Antifungal Activity of Halogenated Methyl Sulfones

Subheading : Biological Applications and Antifungal PropertiesStaniszewska, Bondaryk, and Ochal (2015) investigated the antifungal properties of halogenated methyl sulfones against Candida albicans. They examined compounds like bromodichloromethyl-4-chloro-3-nitrophenyl sulfone, dichloromethyl-4-chloro-3-nitrophenyl sulfone, and others for their ability to inhibit cell growth and affect gene expression related to virulence. The study demonstrated that certain halogenated methyl sulfones effectively inhibit biofilm formation, affect adhesion to epithelial tissues, and influence yeast-to-hyphae transition, thereby reducing the virulence of C. albicans. This research provides insights into the potential therapeutic use of halogenated methyl sulfones in antifungal treatments (Staniszewska, Bondaryk, & Ochal, 2015).

Safety And Hazards

2-Bromophenyl methyl sulfone is classified as moderately toxic. It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust and to use personal protective equipment when handling the compound .

properties

IUPAC Name

1-bromo-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBPSJRKAZKUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187569
Record name Benzene, 1-bromo-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromophenyl methyl sulfone

CAS RN

33951-33-6
Record name Benzene, 1-bromo-2-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033951336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-bromo-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromophenyl methyl sulfone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
V Všetečka, I Císařová, J Podlaha - Collection of Czechoslovak …, 1996 - cccc.uochb.cas.cz
… (ii) There is no significant difference between these dihedral angles for 2-chloro- (1) and 2-bromophenyl methyl sulfone (5). (iii) The somewhat larger dihedral angle in 2-(methylsulfonyl)…
Number of citations: 2 cccc.uochb.cas.cz
HL Li, C Lian, DP Yin, ZY Jia, GY Yang - Crystal Growth & Design, 2018 - ACS Publications
… We extended the reaction time for the purpose of increasing the selectivity of 2-bromophenyl methyl sulfone. When the reaction time was extended from 1 to 3 h, the selectivity increased …
Number of citations: 30 pubs.acs.org
S Chumpradit - 1985 - search.proquest.com
Part I. Bis-2-(4'-toluenesulfonyl) methylphenyl disulfide, bis-2-aminophenyl disulfide, 2'-methylsulfonylphenyl 4-toluenesulfonate and N-methyl-N-(2'-aminobenzyl)-4-toluenesulfonamide…
Number of citations: 3 search.proquest.com
HL Li, C Lian, DP Yin, GY Yang - Inorganic Chemistry, 2020 - ACS Publications
… When the temperature is elevated from 45 to 60 C, the selectivity of 2-bromophenyl methyl sulfone can be promoted from 18% to 39% (entry 9). Besides, at 60 C, we obtain an extremely …
Number of citations: 17 pubs.acs.org
V Hernandez-Olmos, J Heering, V Planz… - Journal of Medicinal …, 2020 - ACS Publications
… It was synthetized according to GP1A from 2-bromophenyl methyl sulfone (705 mg, 3 mmol), 4-formylphenylboronic acid (495 mg, 3.3 mmol), cesium carbonate (3.42 g, 10.5 mmol), …
Number of citations: 8 pubs.acs.org

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